![molecular formula C10H11NO4 B1518960 2-[3-(Methylcarbamoyl)phenoxy]acetic acid CAS No. 1018600-26-4](/img/structure/B1518960.png)
2-[3-(Methylcarbamoyl)phenoxy]acetic acid
Overview
Description
2-[3-(Methylcarbamoyl)phenoxy]acetic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-[3-(Methylcarbamoyl)phenoxy]acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.
- Protein Binding : It can bind to proteins, affecting their function and stability, which may influence metabolic pathways and signal transduction.
Biological Activities
Research has identified several biological activities associated with this compound:
- Anti-inflammatory Effects : Studies indicate that similar phenoxy compounds exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins. For instance, compounds derived from phenoxyacetamides have shown inhibition rates of COX-2 with IC50 values ranging from 0.06 to 0.97 μM .
- Antioxidant Activity : The compound has been associated with antioxidant properties, suggesting it can protect biological systems from oxidative stress .
- Anticancer Potential : Preliminary studies indicate that derivatives of phenoxy compounds can exhibit cytotoxic effects against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 1.43 μM against HepG2 liver cancer cells while showing lower toxicity towards normal liver cells (IC50 = 36.27 μM) .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Mechanism
A study focusing on a series of phenoxy derivatives highlighted their ability to reduce paw thickness in animal models by over 60% through COX-2 inhibition, demonstrating their potential for treating inflammatory conditions without causing gastric ulcers .
Case Study: Anticancer Activity
In vitro studies on phenoxyacetamide derivatives revealed selective cytotoxicity against cancer cells while sparing normal cells, suggesting a therapeutic window for further development in cancer treatment .
Properties
IUPAC Name |
2-[3-(methylcarbamoyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11-10(14)7-3-2-4-8(5-7)15-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTJWNUKKBKKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.